

evolution pdu cluster *Limosilactobacillus reuteri* lineages

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Compound Focus: Reuterin

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Phylogenetic Distribution and Evolutionary Significance

The **pdu-cbi-cob-hem gene cluster (pdu cluster)** is not uniformly present across all *L. reuteri* lineages. Genomic analyses reveal its distribution is closely tied to host adaptation [1].

Phylogenetic Lineage	Host Association	Conservation of pdu cluster?	Proposed Evolutionary Driver
Lineage II	Human/Herbivore	Yes (Conserved)	Adaptation to carbohydrate availability in human adult/large intestine [1]
Lineage VI	Poultry/Human	Yes (Conserved)	Adaptation to proximal gut (e.g., chicken crop) with abundant simple sugars [1]
Lineages I & III	Rodent	No (Infrequent)	Niche-specific loss; cluster may be burdensome without relevant substrates [1]

Phylogenetic Lineage	Host Association	Conservation of pdu cluster?	Proposed Evolutionary Driver
Lineage IV	Pig	Variable (Yes in some strains)	Not fully elucidated; may relate to specific dietary or gut environmental factors [1]

The cluster's lineage-specific distribution suggests it was acquired via horizontal gene transfer early in the species' evolution and subsequently retained or lost in response to different host environments [1]. The cluster constitutes a fitness burden in the mouse gut without relevant substrates, explaining its infrequency in rodent lineages [1].

Core Functions of the pdu Cluster

The pdu cluster confers two primary biochemical functions that enhance the ecological fitness of *L. reuteri*.

- **Glycerol Utilization and Growth Enhancement:** The cluster allows *L. reuteri* to use glycerol as an electron acceptor in a specialized microcompartment, facilitating the recovery of an extra ATP molecule and significantly enhancing growth rate, especially under anaerobic conditions [1].
- **Reuterin Production and Antimicrobial Activity:** The metabolic intermediate of glycerol conversion is **3-hydroxy-propionaldehyde (3-HPA)**, which is released from the cell as **reuterin** [1]. **Reuterin** is a broad-spectrum antimicrobial compound that can further form the cytotoxic compound acrolein [1].

Experimental Analysis of Lineage-Specific Traits

Key phenotypic differences in glycerol metabolism and **reuterin** production between lineages can be characterized through specific growth and quantification assays [1].

Detailed Experimental Protocol

- **Strain Selection and Culture:**
 - Select representative strains from lineages with and without the pdu cluster (e.g., human Lineage II ATCC 6475, poultry/human Lineage VI DSM 17938, and rodent strains without the

cluster) [1]. Include isogenic mutants with an inactivated pdu cluster (e.g., Δ pduCDE) as negative controls [1].

- Culture strains anaerobically at 37°C in MRS broth [1].

- **Growth Rate Enhancement Assay:**

- **Method:** Grow strains in modified MRS containing ecologically relevant carbohydrates (e.g., 1% glucose, maltose, raffinose, or lactose) with and without the addition of glycerol (e.g., 150 mM) [1].
- **Measurement:** Monitor optical density (OD600) over time. Calculate the maximum growth rate (μ_{max}) for each condition. The growth enhancement is calculated as the difference in μ_{max} with and without glycerol [1].
- **Key Expected Outcome:** Strains with a functional pdu cluster will show significant growth enhancement in the presence of glycerol, while pdu-negative strains and isogenic mutants will not [1].

- **Reuterin Production Quantification:**

- **Method:** Grow strains as in the growth assay. During the exponential and stationary growth phases, collect culture supernatants [1].
- **Measurement:** Quantify **reuterin** (3-HPA) concentration in the supernatant using a colorimetric method, such as the reaction with tryptophan and ferric chloride, measuring the absorbance at 560 nm [1].
- **Key Expected Outcome:** **Reuterin** production is typically highest during the exponential phase and becomes undetectable in the stationary phase. Production levels are carbohydrate-dependent [1].

The table below summarizes expected experimental outcomes that highlight lineage-specific differences.

Experimental Measure	Lineage VI (e.g., DSM 17938)	Lineage II (e.g., ATCC 6475)	pdu-Negative Strains (e.g., Rodent)
Growth Enhancement with Glycerol	Strong on glucose & maltose [1]	Moderate on glucose & maltose [1]	None [1]
Reuterin Production Level	High on glucose & maltose [1]	High on raffinose & lactose; lower on glucose/maltose [1]	None [1]
Substrate-Specific Regulation	Optimized for simple sugars (proximal gut) [1]	Optimized for complex carbs (large intestine) [1]	Not applicable

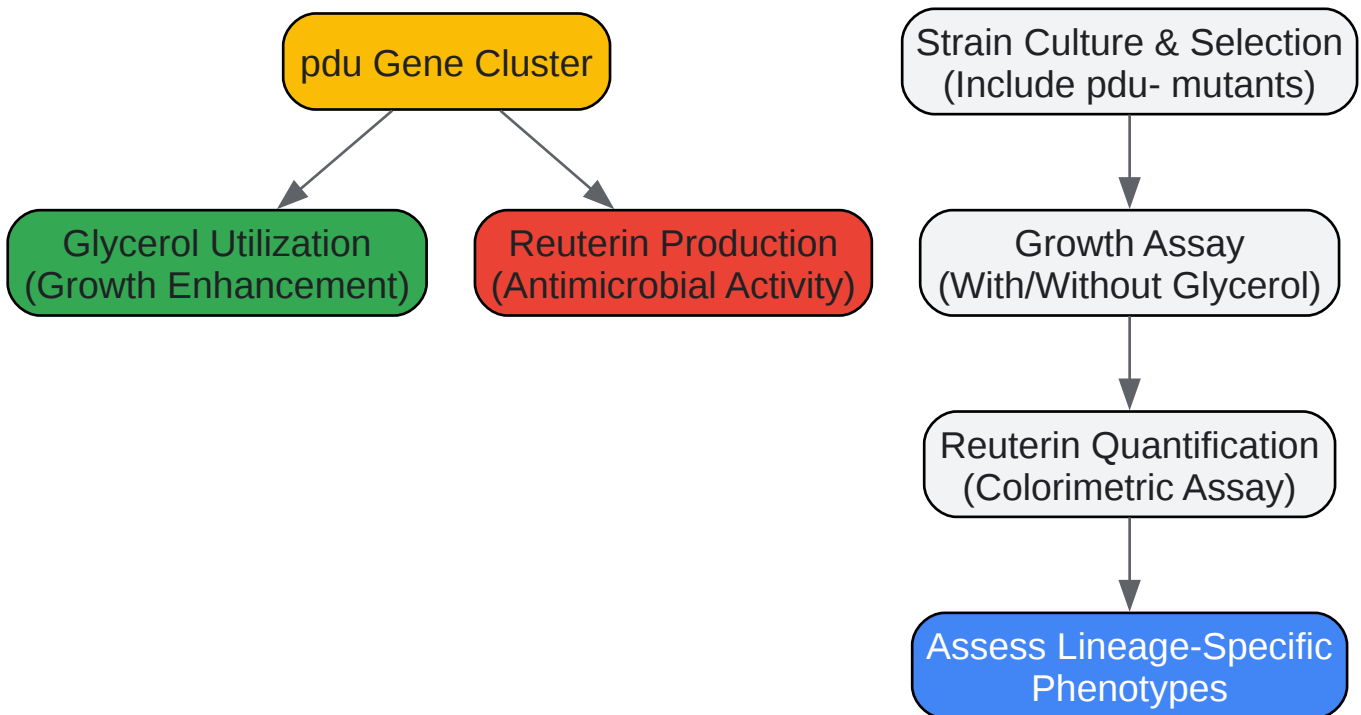
Functional Relevance and Therapeutic Potential

Understanding the pdu cluster's evolutionary role informs the rational selection of probiotic strains and the development of advanced microbial therapies.

- **Informing Synbiotic Applications:** The finding that **reuterin** production is **substrate-specific** suggests that pairing a probiotic *L. reuteri* strain with a specific **prebiotic** can maximize its functionality [1]. For instance, a Lineage II strain might be more effective when combined with raffinose or lactose [1].
- **Advanced Therapeutic Development:** *L. reuteri* is a promising chassis for engineered biotherapeutics [2]. Knowledge of adhesion and colonization factors allows for the creation of strains with reduced colonization potential for safer, controlled delivery of therapeutic molecules (e.g., interferon- β or interleukin-22 [2]).

Functional Role and Experimental Workflow

The diagram below summarizes the functional roles of the pdu cluster and the key experimental steps for its characterization.



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The evolutionary history of the pdu cluster in *L. reuteri* is a compelling example of gene-level adaptation to host niches. Its dual functionality in energy metabolism and microbial competition makes it a critical factor for research aimed at harnessing the full potential of this probiotic species.

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